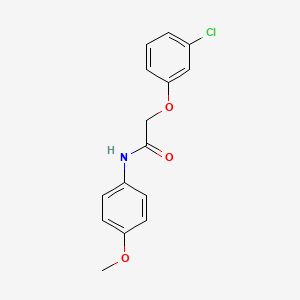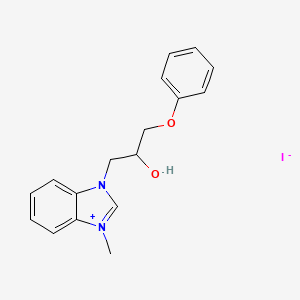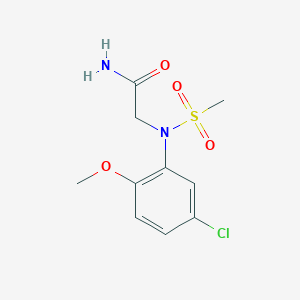
N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine
Vue d'ensemble
Description
N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is a complex organic compound characterized by its unique piperidine structure This compound contains a piperidine ring substituted with ethyl and phenyl groups, and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions.
Substitution Reactions: Ethyl and phenyl groups are introduced into the piperidine ring through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.
Oxime Formation: The final step involves the formation of the oxime group by reacting the piperidine derivative with hydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antioxidant, and anticancer agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies involving molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Mécanisme D'action
The mechanism of action of N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target proteins, influencing their activity. The compound’s structure allows it to fit into binding sites of enzymes or receptors, modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine: Similar structure but with methyl groups instead of ethyl groups.
N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)furan-2-carbohydrazide: Contains a furan-2-carbohydrazide group instead of an oxime.
Uniqueness
N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the oxime group
Propriétés
IUPAC Name |
N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-3-17-19(15-11-7-5-8-12-15)22-20(16-13-9-6-10-14-16)18(4-2)21(17)23-24/h5-14,17-20,22,24H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEIFXSNZGOKPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(NC(C(C1=NO)CC)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323284 | |
| Record name | N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797552 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
471261-65-1 | |
| Record name | N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5110816.png)
![6-amino-4-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5110824.png)

![5-[(5-bromo-2-furyl)methylene]-3-(3,4-dichlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5110846.png)
![Trimethyl-[(2-naphthalen-1-ylacetyl)amino]azanium;iodide](/img/structure/B5110848.png)
![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)
![1-[3-(4-chlorophenoxy)propyl]piperidine](/img/structure/B5110875.png)



![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)

![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
